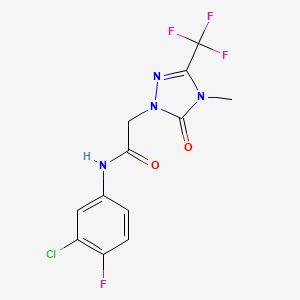

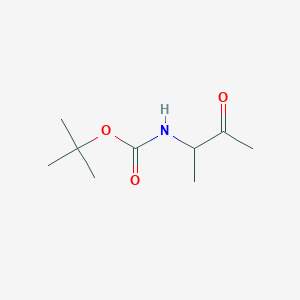

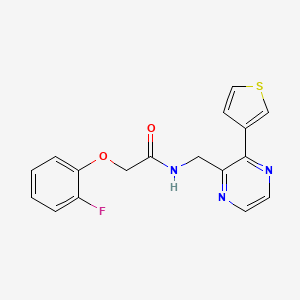

![molecular formula C16H14N4O4S3 B3019671 4-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 1445770-32-0](/img/structure/B3019671.png)

4-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential inhibitory effects on various enzymes and their therapeutic applications. In the context of kynurenine 3-hydroxylase inhibitors, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been explored, with compounds demonstrating high-affinity inhibition of the enzyme. The synthesis process involves the creation of a structure-activity relationship (SAR) to optimize the inhibitory potency of these compounds. For instance, specific derivatives such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide have shown significant in vitro inhibition with IC50 values in the nanomolar range .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a thiazolylamino moiety in the 4-position of the benzenesulfonamide framework is a common feature in these molecules. This structural motif has been associated with inhibitory activity against carbonic anhydrase isoforms and cytotoxic effects against cancer cell lines. The inhibitory activity is often quantified using Ki values, which reflect the affinity of the inhibitor for the enzyme. The molecular structure also plays a role in the selectivity of these compounds towards different isoforms of carbonic anhydrase, which is important for targeting specific pathological conditions .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the substituents on the phenyl rings and the heterocyclic thiazolyl group. These compounds can interact with enzymes through the formation of hydrogen bonds and hydrophobic interactions, which are critical for their inhibitory action. The sulfonamide group itself is a bioisostere of sulfonate, and its presence is essential for the biological activity of these compounds. The reactivity of these molecules can lead to the disruption of the cell cycle and cytoskeleton in cancer cells, indicating their potential as antimitotic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. These properties can affect the absorption, distribution, metabolism, and excretion (ADME) of the compounds in biological systems. The antiproliferative, antiangiogenic, and antitumoral activities of these compounds are closely related to their ability to penetrate cell membranes and reach their intracellular targets. Quantitative structure-activity relationships (QSAR) studies help in understanding the relationship between the molecular properties of these compounds and their biological activities .

Propiedades

IUPAC Name |

4-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4S3/c21-26(22,11-10-13-4-2-1-3-5-13)19-14-6-8-15(9-7-14)27(23,24)20-16-18-17-12-25-16/h1-12,19H,(H,18,20)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKRZBVJBWRNJX-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-phenylethenesulfonamido)-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

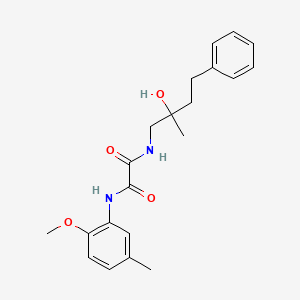

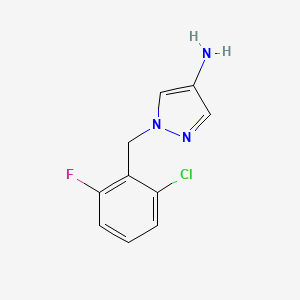

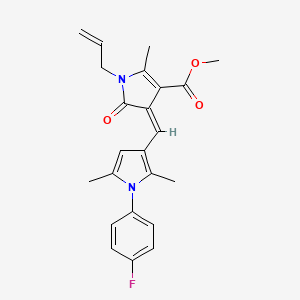

![2-amino-3-(4-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B3019604.png)